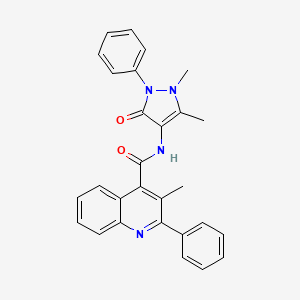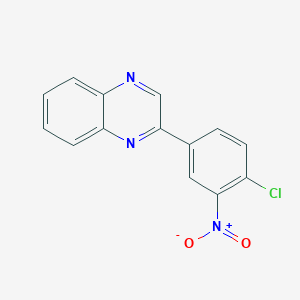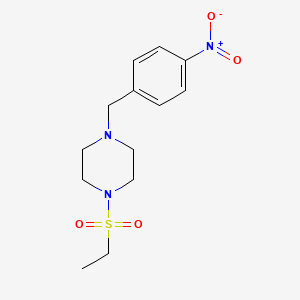![molecular formula C26H37N3O2 B10888548 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide is a complex organic compound known for its antioxidant properties. It is often used in various scientific research fields due to its unique chemical structure, which allows it to interact with different biological and chemical systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the substituent and reaction conditions.
科学研究应用
Chemistry
Antioxidants: Used as a stabilizer in polymers and other materials to prevent oxidative degradation.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its ability to interact with active sites.
Cellular Studies: Used in studies involving oxidative stress and cellular protection mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic effects, particularly in diseases involving oxidative stress.
Diagnostics: Used in assays to detect oxidative damage in biological samples.
Industry
Polymer Stabilization: Added to plastics and rubbers to enhance their durability and lifespan.
Lubricants: Used in formulations to improve the oxidative stability of lubricants.
作用机制
The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. Additionally, the compound can chelate metal ions, reducing their catalytic activity in oxidative processes.
相似化合物的比较
Similar Compounds
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
- 4-(dimethylamino)benzaldehyde derivatives
- Other phenolic antioxidants
Uniqueness
- Enhanced Stability : The presence of bulky tert-butyl groups provides steric hindrance, enhancing the compound’s stability.
- Dual Functionality : Combines antioxidant properties with potential biological activity due to the hydrazide and imine groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C26H37N3O2 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC 名称 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C26H37N3O2/c1-25(2,3)21-15-19(16-22(24(21)31)26(4,5)6)11-14-23(30)28-27-17-18-9-12-20(13-10-18)29(7)8/h9-10,12-13,15-17,31H,11,14H2,1-8H3,(H,28,30)/b27-17+ |
InChI 键 |
VHMXKSNCPBUPFR-WPWMEQJKSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10888478.png)

![ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate](/img/structure/B10888491.png)

![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B10888511.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B10888520.png)
![7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10888521.png)
![3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10888528.png)
![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)

